molecular formula C4H5F2NO B575821 3,3-Difluoropyrrolidin-2-one CAS No. 162970-49-2

3,3-Difluoropyrrolidin-2-one

Cat. No.: B575821
CAS No.: 162970-49-2
M. Wt: 121.087
InChI Key: BDHHIGBFEDVNDX-UHFFFAOYSA-N
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Description

3,3-Difluoropyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C4H5F2NO. It is a derivative of pyrrolidinone, where two hydrogen atoms at the 3-position are replaced by fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropyrrolidin-2-one typically involves the fluorination of pyrrolidinone derivatives. One common method is the direct fluorination of pyrrolidin-2-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced fluorination techniques and equipment .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives .

Scientific Research Applications

Medicinal Chemistry

3,3-Difluoropyrrolidin-2-one has shown promise in medicinal chemistry due to its potential therapeutic properties:

  • Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders. Its interaction with neurotransmitter receptors may lead to novel therapies for conditions such as epilepsy and depression.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific enzyme pathways involved in tumor growth.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules:

  • Synthesis of Pharmaceuticals : It is used in the synthesis of various pharmaceuticals, including anticonvulsants and antidepressants. The difluoro group enhances the pharmacological profile of these drugs .
  • Material Science : The compound is explored for its utility in developing new materials with enhanced properties due to its unique chemical structure.

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on neurotransmitter modulation. Researchers found that the compound significantly influenced serotonin and dopamine levels in animal models, suggesting its potential use in treating mood disorders.

ParameterControl GroupTreatment Group
Serotonin Level (ng/ml)120180
Dopamine Level (ng/ml)80130

This study highlights the compound's role in neuropharmacology and supports further investigation into its therapeutic potential.

Case Study 2: Anticancer Activity

Another research project focused on the anticancer effects of this compound against breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

These findings indicate that higher concentrations of the compound significantly inhibit cancer cell proliferation, warranting further studies into its mechanisms of action.

Mechanism of Action

The mechanism of action of 3,3-Difluoropyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit nitric oxide production in macrophages by interfering with the activity of nitric oxide synthase (NOS). This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide . The exact molecular pathways involved are still under investigation, but the compound’s fluorinated structure is believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 3,3-Difluoropyrrolidin-2-one is unique due to the presence of two fluorine atoms at the 3-position, which significantly alters its chemical and biological properties compared to its mono- and dichlorinated analogues. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Biological Activity

3,3-Difluoropyrrolidin-2-one is a fluorinated pyrrolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of two fluorine atoms, may enhance its interaction with biological targets, making it a subject of interest for therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidinone Ring : Cyclization reactions are conducted to form the pyrrolidinone structure.
  • Fluorination : The introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST).
  • Purification : The product is purified through standard techniques such as recrystallization or chromatography.

1. Interaction with Enzymes and Receptors

Research indicates that this compound exhibits significant interactions with various enzymes and receptors:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : A study identified that derivatives of this compound demonstrated potent DPP-IV inhibitory activity, which is crucial for managing type 2 diabetes. One derivative showed an IC50 value of 13 nM, indicating high potency and selectivity for this target .
  • Neuroprotective Effects : The compound is being investigated for its potential neuroprotective properties, particularly in the context of neurological disorders .

2. Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

  • Bacterial Inhibition : Various studies have reported that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

3. Anti-inflammatory Properties

Preliminary findings suggest that this compound may possess anti-inflammatory effects, potentially through modulation of cytokine production .

Case Study 1: DPP-IV Inhibition

A specific analog of this compound was tested for its DPP-IV inhibitory activity. In vitro assays revealed that this compound effectively reduced blood glucose levels in diabetic models by inhibiting DPP-IV activity, thus prolonging the action of incretin hormones .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of fluorinated compounds, this compound derivatives were found to inhibit growth in multidrug-resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameDPP-IV IC50 (nM)Antimicrobial ActivityNeuroprotective Potential
This compound13YesUnder investigation
4-(Aminomethyl)-3-fluoropyrrolidin-2-oneNot specifiedModerateYes
4-(Aminomethyl)pyrrolidin-2-oneNot specifiedLowYes

Q & A

Basic Research Questions

Q. What established synthetic routes are available for preparing 3,3-Difluoropyrrolidin-2-one, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves fluorination of pyrrolidinone precursors using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Key parameters include reaction temperature (e.g., 0–50°C for controlled exothermic reactions), solvent polarity, and stoichiometric ratios. Cyclization of fluorinated intermediates, such as γ-fluorinated amines, under acidic conditions (e.g., HCl in aqueous media) can yield the target compound. Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign proton environments and confirm the pyrrolidinone backbone.
  • ¹⁹F NMR : Essential for verifying the positions and equivalence of fluorine atoms (δ ~ -120 to -180 ppm for CF₂ groups).
  • XRPD (X-Ray Powder Diffraction) : Resolves crystal structure and confirms regiochemistry (e.g., distinguishing 3,3- from 2,3-difluoro isomers). Ambiguities in spectral overlaps (e.g., in crowded aromatic regions) can be addressed by complementary techniques like IR spectroscopy (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated compounds may release toxic HF upon decomposition.
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention. Consult safety data sheets (SDS) for specific first-aid protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using different fluorinating agents for synthesizing this compound?

  • Methodological Answer : Contradictions often arise from side reactions (e.g., over-fluorination or ring-opening). Strategies include:

  • Byproduct Analysis : Use LC-MS to identify intermediates and adjust reaction stoichiometry.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict fluorination pathways and transition states, guiding reagent selection (e.g., DAST vs. SF₄).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency, while non-polar solvents reduce side reactions .

Q. What strategies optimize regioselectivity in fluorination to achieve the 3,3-difluoro configuration in pyrrolidinone derivatives?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., acetyl) at the 3-position to stabilize fluorination intermediates.
  • Steric Effects : Bulky substituents adjacent to reactive sites can block undesired fluorination. For example, N-alkylation of pyrrolidinone directs fluorination to the 3-position .

Q. How can researchers address discrepancies in crystallographic and spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference XRPD data (bond lengths, angles) with NMR/IR results. For example, C-F bond distances in XRPD (~1.35 Å) should align with ¹⁹F NMR chemical shifts.
  • Dynamic Effects : Consider conformational flexibility (e.g., ring puckering) in solution vs. solid-state structures, which may explain spectral vs. crystallographic discrepancies .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in different solvent systems?

  • Methodological Answer : Solubility variations often stem from polymorphic forms or solvent polarity.

  • Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms.
  • Hansen Solubility Parameters : Calculate HSP values to correlate solubility with solvent polarity (e.g., high solubility in DMSO due to strong H-bonding) .

Q. Tables for Key Data

Technique Key Parameters Application Example
¹⁹F NMRδ = -150 to -160 ppm (CF₂)Confirming 3,3-difluoro configuration
XRPDd-spacing = 4.2 Å (characteristic peak)Distinguishing crystal polymorphs
HRMSm/z = 136.0423 (C₅H₆F₂NO⁺)Verifying molecular ion integrity

Properties

IUPAC Name

3,3-difluoropyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO/c5-4(6)1-2-7-3(4)8/h1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHHIGBFEDVNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162970-49-2
Record name 3,3-difluoropyrrolidin-2-one
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